molecular formula C9H12N2 B1618996 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE CAS No. 4836-98-0

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE

Cat. No.: B1618996
CAS No.: 4836-98-0
M. Wt: 148.2 g/mol
InChI Key: IYANYSZUKHQLKL-UHFFFAOYSA-N
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Description

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE is a significant compound in the field of medicinal chemistry. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is a derivative of isoquinoline and has garnered attention due to its potential therapeutic applications, particularly in treating neurodegenerative disorders and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Another approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly methods to enhance yield and selectivity. Multicomponent reactions (MCRs) are favored due to their efficiency in generating molecular diversity and complexity. These reactions improve atom economy and product yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various alkaloids and bioactive molecules.

    Biology: The compound is studied for its role in inhibiting enzymes and modulating biological pathways.

    Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in neurotransmitter regulation. The compound’s structure allows it to form hydrophobic interactions with amino acid residues in the enzyme’s active site, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE stands out due to its specific amino substitution, which enhances its biological activity and selectivity. This unique structural feature allows it to interact more effectively with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYANYSZUKHQLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197496
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4836-98-0
Record name 3,4-Dihydro-2(1H)-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1,2,3,4-TETRAHYDROISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SW9KP0INH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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